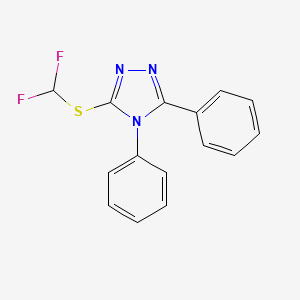
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole typically involves the introduction of the difluoromethylsulfanyl group onto a pre-formed triazole ring. One common method involves the reaction of a triazole precursor with difluoromethyl sulfide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Various reduced triazole derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The difluoromethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The triazole ring may also interact with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- 3-(Methylsulfanyl)-4,5-diphenyl-1,2,4-triazole
- 3-(Ethylsulfanyl)-4,5-diphenyl-1,2,4-triazole
Uniqueness
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations and applications.
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-14(17)21-15-19-18-13(11-7-3-1-4-8-11)20(15)12-9-5-2-6-10-12/h1-10,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSONTXAQZTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
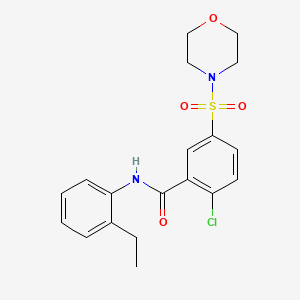

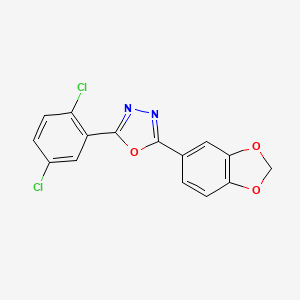
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)
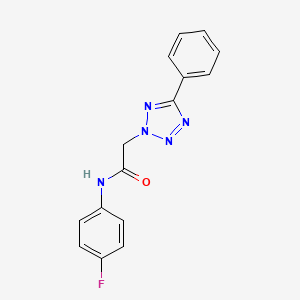
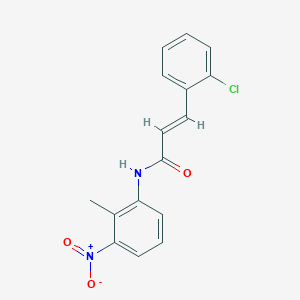
![Methyl 3-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)
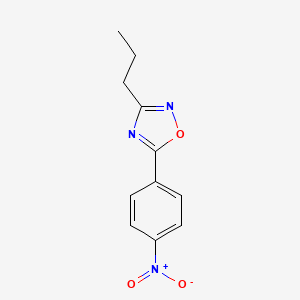
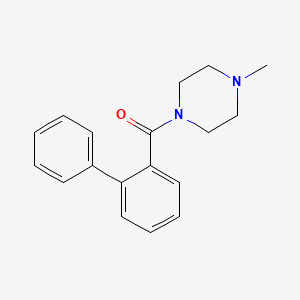

![N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
